molecular formula C8H8BFO4 B1441395 3-Fluoro-2-formyl-6-methoxyphenylboronic acid CAS No. 1451392-14-5

3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Cat. No.: B1441395
CAS No.: 1451392-14-5
M. Wt: 197.96 g/mol
InChI Key: NNUUKTREEYXKJL-UHFFFAOYSA-N
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Description

“3-Fluoro-2-formyl-6-methoxyphenylboronic acid” is a boronic acid derivative . Boronic acids are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens . They can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Boron reagents like “this compound” are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

Boron reagents are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in the preparation of functionally selective allosteric modulators of GABAA receptors .

Scientific Research Applications

Antifungal Activity
3-Fluoro-2-formyl-6-methoxyphenylboronic acid and its analogues demonstrate significant antifungal properties against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The presence of fluorine and formyl groups plays a crucial role in enhancing the antifungal activity, with some compounds showing higher potency than established antifungal drugs. These findings suggest potential applications in developing new antifungal agents (Borys et al., 2019).

Fluorescence Quenching Studies
The compound has been studied for its fluorescence quenching capabilities, particularly in the context of biological activity. Such studies are crucial for understanding molecular interactions and could be applied in the development of fluorescence-based sensors or probes for biological and chemical analyses (Geethanjali et al., 2015).

Spectroscopic and Adsorption Studies
Investigations into the adsorption mechanism and spectroscopic properties of this compound derivatives provide insights into their interaction with surfaces and their electronic structure. This research has implications for the design of sensors and materials with specific adsorption characteristics (Piergies et al., 2013).

Synthesis of Fluorinated Compounds
The versatility of this compound in synthesizing various fluorinated heterocyclic compounds demonstrates its potential in medicinal chemistry and material science. Such compounds are of interest due to their unique properties and applications in developing new pharmaceuticals and materials (Shi et al., 1996).

Tautomeric Equilibria and Structural Analysis
Studies on the tautomeric equilibria and structural properties of fluorinated formylphenylboronic acids, including this compound, contribute to a deeper understanding of their chemical behavior and properties. This research is fundamental for the rational design of boronic acid derivatives with desired chemical and physical properties (Kowalska et al., 2016).

Mechanism of Action

Properties

IUPAC Name

(3-fluoro-2-formyl-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUUKTREEYXKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1C=O)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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